Orphenadrine Citrate

Description

This compound is the citrate salt form of orphenadrine with a muscle relaxant property. Although the mechanism of action has not been fully elucidated, this compound appears to block cholinergic receptors, thereby interfering with the transmission of nerve impulses from the spinal cord to the muscles. It does not produce myoneural block, nor does it affect crossed extensor reflexes.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1959 and is indicated for pain.

See also: Orphenadrine (has active moiety); Aspirin; caffeine; this compound (component of).

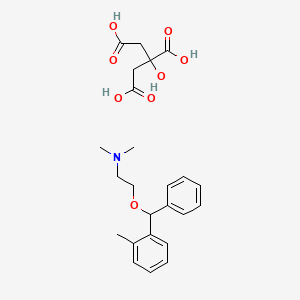

Structure

2D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMNTDFSPSQXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83-98-7 (Parent) | |

| Record name | Orphenadrine citrate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8044678 | |

| Record name | Orphenadrine dihydrogen citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>69.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532864 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4682-36-4, 4724-58-7 | |

| Record name | Orphenadrine citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4682-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]-, 2-hydroxy-1,2,3-propanetricarboxylate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4724-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orphenadrine citrate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orphenadrine citrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Orphenadrine dihydrogen citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORPHENADRINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0A40N8I4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Orphenadrine Citrate in Skeletal Muscle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphenadrine citrate is a centrally acting skeletal muscle relaxant with a long history of clinical use for the relief of painful musculoskeletal conditions. Structurally related to diphenhydramine, it belongs to the ethanolamine class of antihistamines.[1] However, its therapeutic effects extend beyond simple histamine antagonism, involving a complex interplay of multiple pharmacological actions within the central nervous system (CNS).[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its effects relevant to skeletal muscle relaxation and analgesia. We will delve into its multifaceted receptor interactions, modulation of descending pain pathways, and ion channel blockade. This document is intended to serve as a detailed resource, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.

Multimodal Mechanism of Action

The primary therapeutic benefit of this compound in the context of skeletal muscle spasm is not derived from a direct action on the muscle tissue itself, but rather from its centrally mediated effects.[2][4] The drug's efficacy is attributed to a combination of anticholinergic, NMDA receptor antagonistic, antihistaminic, and sodium channel blocking properties, as well as its influence on descending monoaminergic pain pathways.

Anticholinergic (Antimuscarinic) Activity

Orphenadrine is a nonselective muscarinic acetylcholine receptor (mAChR) antagonist. In conditions of muscle spasm, there can be hyperactivity of cholinergic pathways in the CNS, contributing to increased muscle tone. By blocking muscarinic receptors, orphenadrine is thought to counteract this excessive cholinergic stimulation, leading to a reduction in efferent motor neuron firing and subsequent muscle relaxation. While its anticholinergic potency is reported to be approximately 58% that of atropine, specific binding affinities for the individual muscarinic receptor subtypes (M1-M5) are not extensively documented in readily available literature.

NMDA Receptor Antagonism

Orphenadrine acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in central sensitization and pain transmission. It binds to the phencyclidine (PCP) binding site within the NMDA receptor channel. By blocking the NMDA receptor, orphenadrine can attenuate the transmission of nociceptive signals in the spinal cord and other CNS regions, contributing to its analgesic effect. This action is particularly relevant in conditions of chronic pain and hyperalgesia, where NMDA receptor activity is often upregulated.

Histamine H1 Receptor Antagonism

As a derivative of diphenhydramine, orphenadrine possesses histamine H1 receptor antagonist properties. While its antihistaminic activity is considered weaker than its anticholinergic effects, it may contribute to the overall therapeutic profile, potentially through sedative effects and modulation of central neurotransmission. Centrally acting H1 antagonists have been shown to possess analgesic properties, and this may be a contributing factor to orphenadrine's efficacy.

Sodium Channel Blockade

Orphenadrine has been demonstrated to block voltage-gated sodium channels, an action that is increasingly recognized as a significant contributor to its analgesic effects. It exhibits inhibitory activity on several sodium channel subtypes, including those critically involved in pain signaling (Nav1.7, Nav1.8, and Nav1.9) and the primary sodium channel in skeletal muscle (Nav1.4). By blocking these channels, orphenadrine can reduce the generation and propagation of action potentials in nociceptive pathways.

Modulation of Descending Monoaminergic Pathways

There is evidence to suggest that orphenadrine's antinociceptive effects are, in part, mediated by its influence on descending monoaminergic pain modulatory pathways, specifically the raphe-spinal serotonergic system. Studies have shown that the depletion of serotonin can reduce the analgesic effect of orphenadrine. This suggests that orphenadrine may enhance the activity of these descending inhibitory pathways, which play a crucial role in suppressing nociceptive transmission at the level of the spinal cord dorsal horn. Additionally, orphenadrine has been shown to inhibit the reuptake of norepinephrine, which would also enhance descending inhibitory signaling.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinities and inhibitory concentrations of orphenadrine for its various molecular targets.

Table 1: Receptor Binding Affinities and Inhibitory Concentrations of Orphenadrine

| Target | Parameter | Value | Species/Tissue |

| NMDA Receptor | Ki | 6.0 µM | Human Frontal Cortex |

| IC50 | 16.2 µM | Cultured Superior Colliculus Neurons | |

| Norepinephrine Transporter | Ki | 1.05 µM | Rat Vas Deferens Membranes |

Data obtained from radioligand binding assays and patch-clamp electrophysiology.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of orphenadrine's mechanism of action.

Radioligand Competition Binding Assay for NMDA Receptors

Objective: To determine the binding affinity (Ki) of orphenadrine for the NMDA receptor.

Protocol:

-

Membrane Preparation: Homogenates of post-mortem human frontal cortex are prepared. The tissue is homogenized in a buffered solution and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.

-

Assay Components:

-

Radioligand: [3H]MK-801, a high-affinity NMDA receptor channel blocker.

-

Competitor: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a known, unlabeled NMDA receptor ligand (e.g., MK-801) to determine non-specific binding.

-

-

Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of orphenadrine in a multi-well plate. The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of orphenadrine that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channels

Objective: To characterize the inhibitory effects of orphenadrine on voltage-gated sodium channels.

Protocol:

-

Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express the desired human sodium channel subtype (e.g., Nav1.4).

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on individual transfected cells. A glass micropipette filled with an internal solution is sealed onto the cell membrane.

-

Voltage-Clamp Protocol: The membrane potential of the cell is clamped at a holding potential (e.g., -100 mV). A series of voltage steps are applied to elicit sodium currents.

-

Drug Application: this compound is applied to the cells at various concentrations via a perfusion system.

-

Data Acquisition: Sodium currents are recorded before and after the application of orphenadrine.

-

Data Analysis: The peak sodium current amplitude is measured at each voltage step. The concentration-response curve for orphenadrine's inhibition of the sodium current is plotted to determine the IC50 value. The voltage- and use-dependence of the block can also be investigated by varying the holding potential and the frequency of stimulation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and a typical experimental workflow for investigating orphenadrine's mechanism of action.

Figure 1: A diagram illustrating the multifaceted mechanism of action of this compound in the CNS.

Figure 2: A simplified workflow for a radioligand competition binding assay.

Conclusion

The mechanism of action of this compound is complex and multifaceted, involving interactions with multiple receptor systems, ion channels, and descending pain modulatory pathways within the central nervous system. Its efficacy as a skeletal muscle relaxant and analgesic stems from the synergistic effects of its anticholinergic, NMDA receptor antagonist, antihistaminic, and sodium channel blocking properties. A deeper understanding of these intricate mechanisms is crucial for the rational design of novel therapeutics for pain and neuromuscular disorders. Further research is warranted to fully elucidate the specific contributions of each pharmacological action to the overall clinical profile of orphenadrine and to identify more selective agents with improved therapeutic indices.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Orphenadrine Citrate Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of orphenadrine citrate powder. The information presented is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient (API). All quantitative data has been summarized in structured tables for ease of reference and comparison. Detailed experimental protocols for key characterization techniques are also provided, alongside visualizations of logical relationships and experimental workflows.

General Information and Chemical Properties

This compound is the citrate salt of orphenadrine, a tertiary amine that is a phenyl-o-tolylmethyl ether of 2-(dimethylamino)ethanol.[1] It is a white or almost white, practically odorless, crystalline powder with a bitter taste.[2][3] This centrally acting skeletal muscle relaxant functions as a muscarinic antagonist.[4][5]

Table 1: Chemical and Molecular Data for this compound

| Property | Value | References |

| Chemical Name | N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

| Molecular Formula | C₂₄H₃₁NO₈ (C₁₈H₂₃NO·C₆H₈O₇) | |

| Molecular Weight | 461.5 g/mol | |

| CAS Number | 4682-36-4 | |

| Chiral Centers | 1 |

Physicochemical and Thermal Properties

The physicochemical properties of this compound are critical to its formulation, stability, and bioavailability.

Table 2: Physicochemical and Thermal Data for this compound Powder

| Property | Value | References |

| Physical State | White to off-white, crystalline solid powder | |

| Melting Point | 132-138 °C | |

| Boiling Point | 363 °C | |

| pH (1% soln/water) | 5.0 - 6.0 | |

| Log P (Orphenadrine base) | 3.77 | |

| Polymorphism | Studies indicate an absence of polymorphism. |

Solubility Profile

This compound exhibits varied solubility depending on the solvent system.

Table 3: Solubility of this compound

| Solvent | Solubility Description | Quantitative Value | References |

| Water | Sparingly soluble | ~1 in 70 parts; >69.2 µg/mL at pH 7.4 | |

| Ethanol (96%) | Slightly soluble | - | |

| Methanol | Partially soluble | - | |

| n-Octanol | Partially soluble | - | |

| Propylene Glycol | Soluble | - | |

| Chloroform | Soluble (hydrochloride salt) | - | |

| Diethyl Ether | Insoluble | - | |

| Dimethyl Sulfoxide (DMSO) | Soluble | 92 mg/mL at 25°C | |

| Acetonitrile | Slightly soluble (with heating) | - |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are based on standard pharmacopeial and analytical chemistry practices.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the crystalline powder transitions to a liquid state.

Apparatus:

-

Melting point apparatus with a heating block and temperature control

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the this compound powder is placed in a mortar and finely ground to ensure homogeneity.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end to a height of 2-4 mm.

-

Measurement:

-

The packed capillary tube is placed into the heating block of the melting point apparatus.

-

For an unknown sample, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.

-

The apparatus is then allowed to cool. A fresh sample is prepared and heated rapidly to about 10-15 °C below the approximate melting point.

-

The heating rate is then reduced to 1-2 °C/minute to allow for accurate determination.

-

-

Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of this compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: An excess amount of this compound powder is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol).

-

Equilibration: The vials are sealed and placed in a constant temperature shaker bath (e.g., 25 °C) and agitated until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The suspension is removed from the shaker bath and allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then centrifuged to remove any remaining suspended particles.

-

Quantification: A known volume of the clear supernatant is carefully removed, diluted with a suitable solvent, and the concentration of this compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant (pKa) of the ionizable groups in this compound.

Apparatus:

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker or reaction vessel

Procedure:

-

Instrument Calibration: The pH meter is calibrated using standard buffers of known pH (e.g., pH 4, 7, and 10).

-

Sample Preparation: A known quantity of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM). The solution is made acidic (e.g., to pH 1.8-2.0) with a standard acid solution (e.g., 0.1 M HCl).

-

Titration: The solution is placed in the reaction vessel with the pH electrode and a magnetic stir bar. The solution is titrated with a standardized basic solution (e.g., 0.1 M NaOH), added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point(s) of the curve correspond to the pKa value(s) of the compound. The procedure should be repeated at least three times to ensure reproducibility.

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows relevant to the physicochemical characterization of this compound powder.

References

- 1. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound USP - PCCA [pccarx.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. This compound | C24H31NO8 | CID 83823 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Crystalline Landscape of Orphenadrine Citrate: A Technical Guide to Polymorph Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Orphenadrine citrate, a skeletal muscle relaxant, presents a curious case in the study of polymorphism—the ability of a solid material to exist in multiple crystalline forms. While the existence of true polymorphs of this compound is a subject of some debate in scientific literature, this guide provides a comprehensive overview of the reported methods for their synthesis and the analytical techniques employed for their characterization. Understanding the potential for polymorphism is critical in drug development, as different polymorphs can exhibit varying physicochemical properties, including solubility, stability, and bioavailability, which can significantly impact the safety and efficacy of a pharmaceutical product.

Synthesis of this compound Crystalline Forms

The primary method reported for the preparation of different crystalline forms of this compound is recrystallization from various solvent systems.[1][2] This technique relies on the principle that the solubility of a compound changes with temperature and the nature of the solvent, allowing for the controlled formation of crystals with potentially different internal lattice structures.

General Recrystallization Protocol

A supersaturated solution is the starting point for crystallization. The general steps are as follows:

-

Dissolution: Dissolve 10 g of this compound in a minimal amount of a selected solvent or solvent system in a conical flask. Heating on a water bath can be employed to facilitate dissolution.[1]

-

Supersaturation: Gradually add more solvent while heating until the drug is completely dissolved, creating a supersaturated solution.[1]

-

Filtration: Filter the hot, supersaturated solution to remove any particulate matter.[1]

-

Crystallization: Allow the solution to cool, which will induce crystallization. Different cooling methods (e.g., slow cooling, rapid cooling) can be employed to potentially isolate different polymorphic forms.

-

Isolation and Drying: The resulting crystals are then isolated, typically by filtration, and dried.

While specific solvent systems for this compound are not extensively detailed in the available literature, the process of polymorph screening typically involves a wide range of solvents with varying polarities.

Characterization of Crystalline Forms

A combination of analytical techniques is essential to identify and characterize the obtained crystalline forms. The primary methods include Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD).

Analytical Techniques and Expected Observations

| Analytical Technique | Purpose | Key Observations for this compound |

| Melting Point | To determine the temperature at which the solid form transitions to a liquid. Different polymorphs will have distinct melting points. | A reported melting point peak is 139.27°C. |

| Fourier Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. While polymorphs have the same chemical composition, differences in their crystal lattice can lead to subtle shifts in the vibrational frequencies of the functional groups. | The carbonyl (C=O) stretch is observed around 1728-1730 cm⁻¹, and the O-H stretching is seen in the range of 3300-2750 cm⁻¹. |

| Differential Scanning Calorimetry (DSC) | To measure the heat flow associated with thermal transitions as a function of temperature. This provides information on melting points and enthalpies of fusion, which are unique for each polymorph. | A reported endothermic peak at 139.27°C with an enthalpy of -129.51 J/g. |

| Powder X-ray Diffraction (PXRD) | To obtain a diffraction pattern unique to a specific crystalline structure. This is the most definitive method for identifying and distinguishing between different polymorphs. | Reported major peaks for different crystalline forms range from 4.26 Å to 4.49 Å, indicating variations in crystallinity and stability. |

Quantitative Data Summary

The following table summarizes the reported thermal characteristics of a crystalline form of this compound.

| Parameter | Value | Reference |

| Melting Point | 139.27°C | |

| Enthalpy of Fusion | -129.51 J/g |

The following table summarizes the key FTIR absorption bands for functional groups in this compound.

| Functional Group | Absorption Band (cm⁻¹) | Reference |

| Carbonyl (C=O) | 1728-1730 | |

| O-H | 3300-2750 |

Experimental and Logical Workflows

Polymorph Screening Workflow

The following diagram illustrates a typical workflow for polymorph screening.

Analytical Characterization Workflow

This diagram outlines the process of characterizing the obtained solid forms.

Discussion and Future Outlook

The study of this compound polymorphism highlights the complexities of solid-state chemistry. While one study has successfully reported the synthesis and characterization of different crystalline forms, another investigation concluded that the molecule does not exhibit polymorphism. This discrepancy could be attributed to various factors, including the specific solvent systems and crystallization conditions employed, the purity of the starting material, and the sensitivity of the analytical techniques used.

For drug development professionals, this underscores the importance of a thorough polymorph screen as a critical step in the pre-formulation phase. The potential for different crystalline forms, even if their existence is debated, necessitates a rigorous and well-documented investigation to ensure the selection of the most stable and appropriate form for development. This will ultimately contribute to the manufacturing of a consistent, safe, and effective drug product.

Future research should focus on a more exhaustive screening of crystallization conditions for this compound to definitively confirm or refute the existence of multiple polymorphs. Single-crystal X-ray diffraction studies would provide unequivocal proof of different crystal packing arrangements. Furthermore, a detailed investigation into the thermodynamic and kinetic relationships between any identified forms would be invaluable for establishing robust manufacturing and storage protocols.

References

Orphenadrine Citrate Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphenadrine is a tertiary amine compound, structurally related to diphenhydramine, with a well-established role as a skeletal muscle relaxant and an agent for treating drug-induced parkinsonism and muscle spasms.[1] Its pharmacological profile is complex, stemming from its interactions with multiple receptor systems, including muscarinic acetylcholine receptors, histamine H1 receptors, and N-methyl-D-aspartate (NMDA) receptors.[1][2] This multifaceted activity, often referred to as being a "dirty drug," presents both therapeutic opportunities and challenges in drug design.[3] Understanding the structure-activity relationship (SAR) of orphenadrine and its analogs is paramount for the rational design of more selective and efficacious therapeutic agents with minimized off-target effects.

This technical guide provides a comprehensive overview of the SAR studies of orphenadrine citrate, summarizing key quantitative data, detailing experimental methodologies, and visualizing the relevant signaling pathways and experimental workflows.

Core Structure and Pharmacological Activity

Orphenadrine, chemically known as N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine, possesses a characteristic benzhydryl ether scaffold.[1] Its activity is intrinsically linked to this core structure and the nature of its substituents.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the available quantitative data for orphenadrine and its analogs at its primary receptor targets. The data is primarily derived from radioligand binding assays, which measure the affinity of a compound for a specific receptor.

Table 1: Muscarinic Receptor Binding Affinities of Orphenadrine and Related Compounds

| Compound | Receptor Subtype | Ki (nM) | Test System | Reference |

| Orphenadrine | Non-selective | Potent (58% of atropine) | Not specified | |

| Diphenhydramine | Non-selective | High affinity | Not specified |

Table 2: Histamine H1 Receptor Binding Affinities of Orphenadrine and Related Compounds

| Compound | Ki (nM) | Test System | Reference |

| Orphenadrine | High affinity | Not specified | |

| Diphenhydramine | High affinity | Not specified |

Table 3: NMDA Receptor Binding Affinities of Orphenadrine

| Compound | Ki (µM) | Test System | Reference |

| Orphenadrine | 6.0 ± 0.7 | Human frontal cortex homogenates |

Key Structure-Activity Relationship Insights

Systematic studies on orphenadrine and its analogs, notably the seminal work by Harms and Nauta in 1960, have elucidated several key structural features that govern its pharmacological activity.

-

The Benzhydryl Moiety: The two aromatic rings are crucial for activity. The nature and position of substituents on these rings significantly influence potency and selectivity.

-

The Ether Linkage: The oxygen atom in the ether linkage is a critical pharmacophoric element.

-

The Amino Group: The tertiary amino group is essential for activity. The nature of the alkyl substituents on the nitrogen atom modulates potency and selectivity. Quaternary ammonium salts generally exhibit potent anticholinergic activity.

-

The Ethylene Chain: The two-carbon distance between the ether oxygen and the nitrogen atom is optimal for high affinity at muscarinic and histamine H1 receptors.

Experimental Protocols

The quantitative SAR data presented in this guide are primarily generated through competitive radioligand binding assays.

Competitive Radioligand Binding Assay for Muscarinic and Histamine H1 Receptors

Objective: To determine the binding affinity (Ki) of test compounds (orphenadrine analogs) for muscarinic and histamine H1 receptors.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Materials:

-

Radioligands:

-

For Muscarinic Receptors: [³H]-QNB (Quinuclidinyl benzilate) or [³H]-NMS (N-methylscopolamine).

-

For Histamine H1 Receptors: [³H]-Mepyramine.

-

-

Receptor Source: Homogenates of tissues rich in the target receptors (e.g., rat brain cortex for muscarinic receptors, guinea pig cerebellum for H1 receptors) or cell lines expressing the recombinant human receptor subtypes.

-

Test Compounds: Orphenadrine and its analogs dissolved in an appropriate solvent.

-

Assay Buffer: Typically a Tris-HCl or HEPES buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

-

Membrane Preparation: The receptor source is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, the following are added in order:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Increasing concentrations of the unlabeled test compound.

-

Membrane homogenate to initiate the binding reaction.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Orphenadrine exerts its effects by modulating the signaling of its target receptors. The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling cascades.

References

In Vitro Pharmacological Profile of Orphenadrine Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphenadrine citrate is a multifaceted drug, historically classified as a skeletal muscle relaxant and an anticholinergic agent. Its complex pharmacological profile, however, extends beyond these initial classifications, revealing a broader spectrum of activity that includes interactions with key central nervous system targets. This technical guide provides an in-depth overview of the in vitro pharmacological properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and relevant laboratory workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Core Pharmacological Activities

This compound exerts its effects through modulation of several key biological targets. Its primary mechanisms of action identified through in vitro studies include antagonism of N-methyl-D-aspartate (NMDA) receptors, histamine H1 receptors, and muscarinic acetylcholine receptors.[1][2][3] Furthermore, it has been shown to inhibit the reuptake of norepinephrine and dopamine and to block voltage-gated sodium and potassium channels.[4][5]

Data Presentation: Quantitative In Vitro Pharmacological Data

The following tables summarize the available quantitative data for the interaction of this compound with its various molecular targets. These values, primarily Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration), provide a quantitative measure of the drug's potency at these sites.

Table 1: Receptor Binding Affinities of this compound

| Target Receptor | Ligand/Assay | Preparation | Ki (µM) | IC50 (µM) | Reference |

| NMDA Receptor (PCP binding site) | [3H]MK-801 Binding | Postmortem human frontal cortex homogenates | 6.0 ± 0.7 | - | |

| Dopamine Transporter (DAT) | [3H]-Dopamine Uptake | Porcine Aortic Endothelial (PAE) cells expressing hDAT | - | ~10 | |

| Muscarinic Acetylcholine Receptors | Not specified | Not specified | Nonselective antagonist | - | |

| Histamine H1 Receptor | Not specified | Not specified | Antagonist | >100 (for arachidonic acid release) |

Table 2: Ion Channel Interactions of this compound

| Ion Channel | Cell Line | Method | IC50 (µM) | Key Findings | Reference |

| HERG Potassium Channel | HEK 293 cells | Whole-cell patch clamp | 0.85 | Concentration-dependent inhibition. | Not specified in snippets |

| Voltage-Gated Sodium Channels (Nav1.1, Nav1.5, Nav1.7, Nav1.8, Nav1.9) | HEK293 cells, rat DRG sensory neurons | Whole-cell patch clamp | Not specified | Concentration-, voltage-, and frequency-dependent inhibition. Binds to the local anesthetic receptor site. |

Table 3: Enzyme and Transporter Inhibition by this compound

| Enzyme/Transporter | Substrate/Marker Activity | Preparation | Inhibition | Ki (µM) | IC50 (µM) | Reference |

| Norepinephrine Transporter (NET) | [3H]-dl-noradrenaline uptake | Rat atria | Potent inhibitor | - | - | |

| Cytochrome P450 2B6 (CYP2B6) | Bupropion hydroxylation | Human liver microsomes | Strong inhibition (45-57%) | - | - | Not specified in snippets |

| Cytochrome P450 2D6 (CYP2D6) | Dextromethorphan O-demethylation | Human liver microsomes | Strong inhibition (80-90%) | - | - | Not specified in snippets |

| Cytochrome P450 2C9 (CYP2C9) | Not specified | Human liver microsomes | Strong inhibition | - | - | Not specified in snippets |

| Cytochrome P450 1A2 (CYP1A2) | Not specified | Human liver microsomes | Partial inhibition | - | - | Not specified in snippets |

| Cytochrome P450 2A6 (CYP2A6) | Not specified | Human liver microsomes | Partial inhibition | - | - | Not specified in snippets |

| Cytochrome P450 3A4 (CYP3A4) | Not specified | Human liver microsomes | Partial inhibition | - | - | Not specified in snippets |

| Cytochrome P450 2C19 (CYP2C19) | Not specified | Human liver microsomes | Partial inhibition | - | - | Not specified in snippets |

| P-450 PB-B/D (rat) | Androstenedione 16 beta-hydroxylase | PB-induced rat hepatic microsomes | Significant and selective inhibition | - | 90 (0.06 with preincubation) | Not specified in snippets |

| P-450 PB-B/D (rat) | Pentoxyresorufin O-depentylation | PB-induced rat hepatic microsomes | Potent mixed-type inhibition | 3.8 (0.13 with preincubation) | - | Not specified in snippets |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are representative protocols for key in vitro assays used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is a representative method for determining the binding affinity of this compound to the NMDA receptor, based on competitive binding with a radiolabeled ligand.

1. Preparation of Human Frontal Cortex Homogenates:

-

Postmortem human frontal cortex tissue is obtained and stored at -80°C.

-

Tissue is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.

-

The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add a fixed concentration of the radioligand [3H]MK-801 (a high-affinity NMDA receptor channel blocker).

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

-

Add the prepared membrane homogenate to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

To determine non-specific binding, a separate set of wells includes a high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801).

3. Separation and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.

-

The data are then analyzed using non-linear regression to determine the IC50 value of this compound.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Blockade

This protocol describes a general method for assessing the inhibitory effects of this compound on voltage-gated ion channels, such as HERG potassium channels or various sodium channel subtypes, expressed in a heterologous system.

1. Cell Culture and Transfection:

-

A suitable mammalian cell line (e.g., HEK293) is cultured under standard conditions (e.g., 37°C, 5% CO2).

-

The cells are transiently or stably transfected with the cDNA encoding the ion channel of interest (e.g., hERG, Nav1.7). A reporter gene (e.g., GFP) can be co-transfected to identify successfully transfected cells.

2. Electrophysiological Recording:

-

Transfected cells are transferred to a recording chamber on the stage of an inverted microscope.

-

The chamber is continuously perfused with an extracellular solution containing physiological ion concentrations.

-

Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with an intracellular solution.

-

A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration.

-

The membrane potential is held at a specific holding potential (e.g., -80 mV) using a patch-clamp amplifier.

3. Voltage Protocols and Drug Application:

-

Specific voltage protocols are applied to elicit ion currents through the channel of interest. For example, for voltage-gated sodium channels, a series of depolarizing voltage steps can be applied from the holding potential.

-

After obtaining stable baseline currents, the extracellular solution containing a known concentration of this compound is perfused into the recording chamber.

-

The effect of this compound on the ion channel currents is recorded. To assess concentration-dependency, multiple concentrations of the drug are applied.

-

To investigate voltage- and frequency-dependence of the block, the holding potential and the frequency of the depolarizing pulses are varied.

4. Data Analysis:

-

The peak current amplitude in the presence of this compound is compared to the control amplitude to determine the percentage of inhibition.

-

Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response equation.

Cytochrome P450 Inhibition Assay

This protocol outlines a method to evaluate the inhibitory potential of this compound on various cytochrome P450 (CYP) isoforms using human liver microsomes.

1. Preparation of Reaction Mixtures:

-

The assay is typically conducted in a 96-well plate format.

-

A reaction mixture is prepared containing human liver microsomes, a specific substrate for the CYP isoform of interest (e.g., bupropion for CYP2B6), and a NADPH-generating system (to provide the necessary cofactor for CYP activity).

-

This compound is added to the reaction mixtures at various concentrations. A control group without orphenadrine is also included.

2. Incubation:

-

The reaction is initiated by the addition of the NADPH-generating system.

-

The plate is incubated at 37°C for a specific period (e.g., 15-60 minutes), allowing the CYP enzyme to metabolize the substrate.

3. Reaction Termination and Sample Processing:

-

The reaction is stopped by adding a quenching solution, such as acetonitrile, which also serves to precipitate the microsomal proteins.

-

The plate is centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the metabolites, is collected for analysis.

4. Metabolite Quantification:

-

The concentration of the metabolite formed is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The amount of metabolite produced in the presence of this compound is compared to the amount produced in the control group.

5. Data Analysis:

-

The percentage of inhibition of CYP activity is calculated for each concentration of this compound.

-

The IC50 value, representing the concentration of orphenadrine that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the orphenadrine concentration and fitting the data to a suitable model.

-

For mechanism-based inhibition, a pre-incubation step with orphenadrine and NADPH prior to the addition of the substrate is included to assess time-dependent inactivation of the enzyme.

Mandatory Visualizations

The following diagrams, generated using the DOT language, provide visual representations of key concepts related to the in vitro pharmacology of this compound.

Signaling Pathways

Caption: Orphenadrine's multifaceted interactions with various receptors, ion channels, and transporters.

Experimental Workflow

Caption: A generalized workflow for in vitro pharmacological assays.

Logical Relationships

Caption: Logical relationships between orphenadrine's actions and their outcomes.

Conclusion

The in vitro pharmacological profile of this compound is complex, characterized by its interaction with a range of molecular targets. This polypharmacology likely contributes to both its therapeutic effects as a muscle relaxant and analgesic, and its potential for side effects and drug-drug interactions. The data and protocols presented in this guide offer a foundational understanding for further research and development involving this compound. A thorough characterization of its activity on a wider array of targets and a deeper understanding of the interplay between its various mechanisms will be crucial for optimizing its therapeutic potential and ensuring its safe use.

References

- 1. Involvement of voltage-gated sodium channels blockade in the analgesic effects of orphenadrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C24H31NO8 | CID 83823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SMPDB [smpdb.ca]

- 5. Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding - PMC [pmc.ncbi.nlm.nih.gov]

Orphenadrine Citrate: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical development, and pharmacological profile of orphenadrine citrate. It is intended for researchers, scientists, and professionals in the field of drug development. The document details the synthesis of the compound, its multifaceted mechanism of action, pharmacokinetic and pharmacodynamic properties, and key clinical findings. Quantitative data is presented in structured tables for comparative analysis. Detailed experimental protocols for pivotal assays are described, and signaling pathways and developmental timelines are visualized using Graphviz diagrams to facilitate a deeper understanding of this centrally acting muscle relaxant.

Discovery and Historical Development

Orphenadrine, an analog of the first-generation antihistamine diphenhydramine, was discovered in the 1940s by Dr. George Rieveschl, the same chemist who had synthesized diphenhydramine.[1] While working at Parke-Davis as the Director of Research, Rieveschl led the development of orphenadrine.[1] It was first approved for medical use in the United States in 1957.[2] Initially, and prior to the advent of drugs like amantadine in the late 1960s, anticholinergic agents such as orphenadrine were a primary treatment for Parkinson's disease.[1] Over time, its primary indication has shifted to the relief of discomfort associated with acute, painful musculoskeletal conditions.[2]

The development of this compound can be visualized as a progression from its chemical conception to its clinical application.

References

Orphenadrine Citrate Receptor Binding Affinity Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphenadrine citrate is a versatile therapeutic agent with a well-established role as a centrally acting skeletal muscle relaxant. Its pharmacological activity, however, extends beyond muscle relaxation, encompassing anticholinergic, antihistaminic, and local anesthetic properties. These diverse effects are a direct consequence of its interaction with multiple receptor systems within the central and peripheral nervous systems. A thorough understanding of orphenadrine's receptor binding profile is paramount for elucidating its mechanism of action, predicting potential off-target effects, and guiding the development of novel therapeutics with improved selectivity.

This technical guide provides a comprehensive overview of this compound's receptor binding affinity, presenting quantitative data in a clear, comparative format. It further details the experimental protocols for key binding assays and visualizes the associated signaling pathways and experimental workflows to offer a complete resource for researchers in pharmacology and drug development.

Quantitative Receptor Binding Affinity

The binding affinity of this compound has been characterized at several key receptors, contributing to its complex pharmacological profile. The following tables summarize the available quantitative data (Kᵢ and IC₅₀ values). Due to the limited availability of comprehensive binding data for orphenadrine across all relevant receptors, data for the structurally similar first-generation antihistamine, diphenhydramine, is included for contextual comparison. It is crucial to note that while structurally related, the binding affinities of these two compounds are not identical.

Table 1: this compound Receptor Binding Affinity

| Receptor/Transporter | Ligand/Assay | Kᵢ (µM) | IC₅₀ (µM) | Species/Tissue | Reference |

| NMDA Receptor (PCP site) | [³H]MK-801 | 6.0 ± 0.7 | - | Human Frontal Cortex | [1] |

| Norepinephrine Transporter (NET) | [³H]nisoxetine | 1.05 ± 0.20 | - | Rat Vas Deferens Membranes | [2] |

| Norepinephrine Uptake | [³H]noradrenaline | - | 14.2 ± 2.3 | Rat Vas Deferens | [2] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Diphenhydramine Receptor Binding Affinity (for contextual comparison)

| Receptor/Transporter | Kᵢ (nM) | Species |

| Histamine H₁ | 16 | Human |

| Muscarinic M₁ | 83 | Human |

| Muscarinic M₂ | 200 | Human |

| Muscarinic M₃ | 130 | Human |

| Muscarinic M₄ | 240 | Human |

| Muscarinic M₅ | 130 | Human |

| Serotonin Transporter (SERT) | 99 | Human |

| Norepinephrine Transporter (NET) | 3,300 | Human |

| Dopamine Transporter (DAT) | 2,000 | Human |

| α₁-Adrenergic | 340 | Rat |

| α₂-Adrenergic | 9,100 | Rat |

| Dopamine D₁ | >10,000 | Rat |

| Dopamine D₂ | 3,800 | Rat |

| Serotonin 5-HT₂A | 1,000 | Rat |

Note: This data is for diphenhydramine and is provided as a reference due to its structural similarity to orphenadrine. A study has suggested that both drugs have a similar affinity for H1 receptors.[3]

Signaling Pathways

Orphenadrine's therapeutic effects and side-effect profile are intrinsically linked to its modulation of various signaling cascades. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways associated with the receptors targeted by orphenadrine.

References

Early-Phase Research on Orphenadrine Citrate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphenadrine, a derivative of diphenhydramine, is a well-established pharmacological agent primarily used as a skeletal muscle relaxant and for the management of Parkinson's disease.[1] Its mechanism of action is complex, involving nonselective antagonism of muscarinic acetylcholine (mACh) receptors and N-methyl-D-aspartate (NMDA) receptors.[1][2] Early-phase research has explored the synthesis and pharmacological profiles of its derivatives, primarily focusing on its metabolites, to understand their contribution to the parent drug's activity and to explore potential new therapeutic applications. This technical guide provides an in-depth overview of the core findings in this area, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Orphenadrine Derivatives: Metabolites

The primary metabolic pathway for orphenadrine involves sequential N-demethylation, leading to the formation of two key derivatives: N-demethylorphenadrine (also known as tofenacin) and N,N-didemethylorphenadrine.[3] Aromatic hydroxylation of the phenyl or tolyl rings also occurs.[3] These metabolites are pharmacologically active and contribute to the overall therapeutic and side-effect profile of orphenadrine.

Synthesis of Orphenadrine and its Derivatives

The synthesis of orphenadrine is a well-established process. The preparation of its primary metabolites, for research and evaluation purposes, follows logical demethylation steps.

Synthesis of Orphenadrine

Orphenadrine can be prepared by the reaction of 2-methylbenzhydryl chloride with dimethylaminoethanol.

Synthesis of N-demethylorphenadrine and N,N-didemethylorphenadrine

While specific, detailed synthetic protocols for the express purpose of creating these metabolites for standalone early-phase research are not extensively detailed in recent literature, their synthesis for pharmacological study was reported by Den Besten et al. in 1970. The general principle involves the demethylation of the tertiary amine of orphenadrine.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for orphenadrine and its primary derivatives, focusing on their interactions with key receptor targets.

Table 1: Receptor Binding Affinity of Orphenadrine

| Compound | Receptor Target | Assay Type | Ki (μM) | Reference |

| Orphenadrine | NMDA Receptor (PCP binding site) | [3H]MK-801 Binding | 6.0 ± 0.7 |

Note: Ki represents the inhibition constant, with lower values indicating higher binding affinity.

Table 2: In Vivo Pharmacokinetic Parameters of Orphenadrine Metabolites in Camels

| Metabolite | Molecular Ion (m/z) | Metabolic Pathway | Reference |

| N-desmethyl-orphenadrine | 255 | N-dealkylation | |

| N,N-didesmethyl-orphenadrine | 241 | N-didesmethylation | |

| hydroxyl-orphenadrine | 285 | Hydroxylation |

Experimental Protocols

This section details the methodologies for key experiments cited in the early-phase research of orphenadrine and its derivatives.

Radioligand Binding Assay for NMDA Receptor Affinity

Objective: To determine the binding affinity of orphenadrine and its derivatives to the phencyclidine (PCP) binding site of the NMDA receptor.

Protocol (based on Kornhuber et al., 1995):

-

Tissue Preparation: Homogenates of postmortem human frontal cortex are prepared.

-

Radioligand: [3H]MK-801 is used as the radioligand, which specifically binds to the PCP site of the NMDA receptor.

-

Incubation: Tissue homogenates are incubated with a fixed concentration of [3H]MK-801 and varying concentrations of the test compound (orphenadrine or its derivatives).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vivo Metabolism Study in Camels

Objective: To identify and characterize the metabolites of orphenadrine in a living organism.

Protocol (based on Wasfi et al.):

-

Animal Model: Camels (Camelus dromedarius) are used as the animal model.

-

Drug Administration: A single intravenous dose of orphenadrine aspartate is administered.

-

Sample Collection: Urine samples are collected at various time points post-administration.

-

Extraction: Metabolites are extracted from the urine using a liquid-liquid extraction method.

-

Analysis: The extracted samples are analyzed by gas chromatography/mass spectrometry (GC/MS) to identify the chemical structures of the metabolites based on their mass-to-charge ratio (m/z).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by orphenadrine and its derivatives, as well as a typical workflow for their preclinical evaluation.

Caption: Orphenadrine Signaling Pathway

Caption: Preclinical Research Workflow

Conclusion

The early-phase research on orphenadrine derivatives has primarily focused on its N-demethylated metabolites. These compounds retain pharmacological activity and contribute to the overall effects of the parent drug. The primary mechanisms of action for orphenadrine and its derivatives involve the antagonism of NMDA and muscarinic receptors, leading to their therapeutic effects in muscle spasms and Parkinsonism. Further research into novel derivatives could explore modifications to enhance receptor subtype selectivity, potentially leading to improved therapeutic profiles with fewer side effects. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in this class of compounds.

References

Orphenadrine Citrate: A Technical Guide to its Anticholinergic Properties in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphenadrine citrate, a derivative of diphenhydramine, is a well-established pharmacological agent with a primary role as a centrally acting skeletal muscle relaxant.[1] Beyond its clinical applications in treating muscle spasms and Parkinsonism, this compound serves as a valuable tool in research settings due to its significant anticholinergic properties.[2][3] This technical guide provides an in-depth exploration of this compound's role as an anticholinergic agent, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and its impact on cholinergic signaling pathways.

Mechanism of Action

This compound exerts its anticholinergic effects primarily through competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[3][4] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) involved in a myriad of physiological functions. Orphenadrine binds to these receptors, thereby blocking the action of the endogenous neurotransmitter, acetylcholine (ACh). This blockade of cholinergic transmission is the basis for its use in conditions characterized by cholinergic overactivity, such as certain extrapyramidal disorders.

In addition to its antimuscarinic activity, orphenadrine is also known to be an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which contributes to its analgesic properties.

Quantitative Pharmacological Data

The affinity of orphenadrine for the five human muscarinic receptor subtypes has been determined through radioligand binding assays. This data is crucial for understanding its selectivity profile.

| Receptor Subtype | Orphenadrine Kd (nM) |

| M1 | 48 |

| M2 | 213 |

| M3 | 120 |

| M4 | 170 |

| M5 | 129 |

Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a higher affinity.

Orphenadrine also exhibits antagonist activity at the NMDA receptor, with a reported Ki value of 6.0 ± 0.7 µM in human frontal cortex homogenates. The IC50 value for the blockade of steady-state currents in cultured superior colliculus neurons was found to be 16.2 ± 1.6 µM.

Experimental Protocols

The characterization of this compound's anticholinergic properties involves a combination of binding and functional assays.

Radioligand Competition Binding Assay

This assay determines the affinity of orphenadrine for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of orphenadrine for each muscarinic receptor subtype (M1-M5).

Materials:

-

Cell membranes prepared from cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO or HEK293 cells).

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

This compound.

-

Atropine (for determination of non-specific binding).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor subtype and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: [³H]-NMS and membrane preparation.

-

Non-specific Binding: [³H]-NMS, membrane preparation, and a high concentration of atropine (e.g., 1 µM).

-

Competition: [³H]-NMS, membrane preparation, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of orphenadrine.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay: Intracellular Calcium Mobilization

This assay assesses the ability of orphenadrine to inhibit the functional response (calcium release) induced by a muscarinic agonist in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).

Objective: To determine the IC50 of orphenadrine for the inhibition of agonist-induced calcium mobilization.

Materials:

-

Cell line stably expressing a Gq-coupled muscarinic receptor (e.g., CHO-M1 or HEK293-M3).

-

Carbachol (or another suitable muscarinic agonist).

-

This compound.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

-

Antagonist Incubation: Wash the cells and pre-incubate with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of carbachol (typically the EC80) into each well.

-

Record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist response against the log concentration of orphenadrine.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Schild Analysis for Determining pA₂ Value

Schild analysis is a rigorous method to characterize the nature of antagonism (competitive vs. non-competitive) and to determine the antagonist's affinity (pA₂ value), which is theoretically equal to the pKB for a competitive antagonist.

Objective: To determine the pA₂ value of orphenadrine, a measure of its potency as a competitive antagonist.

Experimental Setup: This analysis utilizes a functional assay, such as an isolated tissue bath preparation (e.g., guinea pig ileum) or a cell-based assay as described above.

Procedure:

-

Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) in the absence of the antagonist.

-

Wash the preparation and allow it to return to baseline.

-

Add a fixed concentration of this compound and allow it to equilibrate.

-

Generate a second cumulative concentration-response curve for the agonist in the presence of orphenadrine. The curve should be shifted to the right if orphenadrine is a competitive antagonist.

-

Repeat steps 2-4 with several increasing concentrations of orphenadrine.

-

Data Analysis:

-

Determine the EC50 of the agonist in the absence and presence of each concentration of the antagonist.

-

Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in presence of antagonist) / EC50 (in absence of antagonist).

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of orphenadrine on the x-axis.

-

Perform a linear regression on the data. For a competitive antagonist, the slope of the line should not be significantly different from 1.

-

The x-intercept of the regression line is the pA₂ value.

-

Visualizations

Experimental Workflow

Signaling Pathways

M1/M3/M5 Muscarinic Receptor (Gq-coupled) Signaling Pathway

References

- 1. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C24H31NO8 | CID 83823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Analgesic Properties of Orphenadrine Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orphenadrine citrate, a compound traditionally recognized for its muscle relaxant effects, has demonstrated notable analgesic properties. This technical guide provides an in-depth review of the preliminary investigations into its pain-relieving capabilities. The document outlines the multifaceted mechanism of action, encompassing NMDA receptor antagonism, anticholinergic activity, and histamine H1 receptor antagonism. Detailed experimental protocols from key preclinical and clinical studies are presented, alongside a comprehensive summary of the available quantitative data. Furthermore, this guide visualizes the primary signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of this compound's role in analgesia.

Introduction

This compound is a tertiary amine with a structural resemblance to diphenhydramine.[1] While its primary clinical application has been as a centrally acting skeletal muscle relaxant for musculoskeletal pain, evidence suggests an intrinsic analgesic effect independent of its muscle relaxant properties.[2] This guide synthesizes the current understanding of orphenadrine's analgesic actions, focusing on its pharmacological targets and the experimental evidence supporting its efficacy in various pain models.

Mechanism of Action

This compound's analgesic effects are attributed to its interaction with multiple receptor systems in the central nervous system.[3] This multi-target profile suggests a complex and potentially synergistic mechanism for pain modulation.

NMDA Receptor Antagonism

Orphenadrine acts as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, binding to the phencyclidine (PCP) site.[4] This action is significant in the context of pain, as NMDA receptors are pivotal in central sensitization, a key process in the development and maintenance of chronic pain states.[4] By blocking the NMDA receptor, orphenadrine can inhibit the downstream signaling cascade that leads to heightened neuronal excitability and pain perception.

Anticholinergic Activity

As a muscarinic acetylcholine receptor antagonist, orphenadrine's anticholinergic properties contribute to its analgesic and muscle relaxant effects. The cholinergic system is implicated in pain modulation, and the blockade of muscarinic receptors can influence nociceptive processing.

Histamine H1 Receptor Antagonism

Orphenadrine is also a histamine H1 receptor antagonist. Histamine is a key mediator in inflammatory processes and can directly activate nociceptors. By blocking H1 receptors, orphenadrine can attenuate the pro-inflammatory and pain-sensitizing effects of histamine.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical investigations into this compound's properties.

Table 1: Receptor Binding Affinity of Orphenadrine

| Receptor Target | Binding Affinity (Ki) | Reference |

| NMDA Receptor (PCP site) | 6.0 ± 0.7 µM |

Table 2: Pharmacokinetic Parameters of this compound (Oral Administration)

| Parameter | Value | Unit | Reference |

| Cmax (Maximum Plasma Concentration) | Not specified | ng/mL | |

| Tmax (Time to Maximum Concentration) | Not specified | hours | |

| Half-life (t1/2) | Not specified | hours |

Note: Specific Cmax, Tmax, and half-life values for a single oral dose of this compound were not explicitly available in the reviewed literature. The provided references discuss bioequivalence studies of combination products or do not specify these parameters for orphenadrine alone.

Experimental Protocols

Preclinical Models of Analgesia

The formalin test is a widely used model to assess analgesic efficacy against both acute, non-inflammatory pain (Phase I) and persistent, inflammatory pain (Phase II).

-

Animal Model: Male mice.

-

Procedure:

-

A solution of 1% formalin in saline is injected into the dorsal surface of the mouse's hind paw.

-

The time the animal spends licking the injected paw is recorded for two distinct periods:

-

Phase I (Neurogenic Pain): The first 5 minutes post-injection.

-

Phase II (Inflammatory Pain): From 20 to 30 minutes post-injection.

-

-

-

Orphenadrine Administration: Administered prior to the formalin injection.

-

Endpoint: Reduction in paw licking time compared to a control group. Orphenadrine has been shown to be effective in both phases of the formalin test, indicating its activity against both neurogenic and inflammatory pain.

The hot-plate test is a classic model for evaluating central analgesic activity.

-

Animal Model: Rodents (mice or rats).

-

Procedure:

-